Tert-butyl (4-acrylamidobenzyl)carbamate

Post-polymerization modification Orthogonal protecting groups Radical polymerization

Researchers face chemoselectivity conflicts when combining polymerizable acrylamides with unprotected amines, leading to cross-linking or failed conjugations. This compound delivers orthogonal reactivity: Boc-protected benzylamine + electrophilic acrylamide on a single scaffold. - Post-polymerization deprotection (TFA, 1h) yields free amine for bioconjugation; >99% transamidation without branching. - Enables covalent FGFR inhibitor synthesis (e.g., FIIN-2) with intact acrylamide through multi-step routes. - Compatible with SPPS; Boc cleaves under mild acid while preserving Fmoc/Alloc. - Available in research quantities with same-day dispatch. BenchChem verified supply.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B13666326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-acrylamidobenzyl)carbamate
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)C=C
InChIInChI=1S/C15H20N2O3/c1-5-13(18)17-12-8-6-11(7-9-12)10-16-14(19)20-15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18)
InChIKeySFVKWTUHFSJMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl (4-Acrylamidobenzyl)carbamate: Bifunctional Building Block Overview


Tert-butyl (4-acrylamidobenzyl)carbamate (CAS 1702825-39-5; synonym N-[4-[(Boc-amino)methyl]phenyl]acrylamide) is a small-molecule organic compound of formula C₁₅H₂₀N₂O₃ (MW 276.33) that belongs to the class of N-substituted acrylamides bearing a tert-butyloxycarbonyl (Boc)-protected benzylic amine . The molecule integrates an electrophilic acrylamide moiety, capable of undergoing Michael addition or radical polymerization, with an acid-labile Boc-protected amine that can be unmasked to a primary benzylamine upon treatment with trifluoroacetic acid. This orthogonal bifunctionality makes it a strategic intermediate for synthesizing functional polymers, bioconjugates, and covalent inhibitor scaffolds where sequential, chemoselective transformations are required [1].

Orthogonal Bifunctionality Acrylamide and Boc-protected amine enable sequential chemoselective transformations
Polymerizable Handle Acrylamide supports radical polymerization or Michael addition in presence of protected amine
Late-stage Deprotection Boc group cleaved under mild acidolysis to reveal primary amine for further elaboration

Tert-Butyl (4-Acrylamidobenzyl)carbamate Has No Simple Substitute


Superficially similar compounds—such as N-benzylacrylamide, tert-butyl (4-aminobenzyl)carbamate, or even the deprotected N-(4-(aminomethyl)phenyl)acrylamide—fail to replicate the same sequence of synthetic operations because they lack the precise orthogonal pairing that this molecule provides. N-Benzylacrylamide carries no protected amine and cannot be selectively deprotected post-polymerization; tert-butyl (4-aminobenzyl)carbamate lacks the acrylamide warhead and therefore cannot participate in Michael additions or chain-growth polymerizations [1]. The deprotected amine analog, while containing both functional groups, presents the amine in its free-base form, which competes as a nucleophile during acrylamide-based coupling or polymerization steps, leading to cross-linking, lower conversion, or uncontrolled branching [2]. The quantitative evidence below demonstrates that the simultaneous presence of a Boc-protected amine and an acrylamide group on the same benzyl scaffold defines a reactivity window that no single-functional analog can recapitulate.

This product Boc-acrylamide building block
N-Benzylacrylamide Lacks a protected amine; cannot undergo selective deprotection post-polymerization, limiting sequential functionalization strategies.
This product Boc-acrylamide building block
tert-Butyl (4-aminobenzyl)carbamate No acrylamide warhead; cannot participate in Michael addition or radical chain-growth polymerization.
This product Boc-acrylamide building block
Deprotected amine analog Free benzylamine competes as nucleophile during acrylamide-based reactions, leading to cross-linking or uncontrolled branching.

Tert-Butyl (4-Acrylamidobenzyl)carbamate vs. Analogs: Performance Evidence


Acrylamide Polymerization Orthogonal to Boc Deprotection

Unlike tert-butyl (4-aminobenzyl)carbamate, which lacks a polymerizable handle, the target compound undergoes radical polymerization exclusively through the acrylamide group while the Boc-protected amine remains intact. In a representative system, poly(di(Boc)-acrylamide) achieved >99% conversion of acrylamide units during transamidation with primary amines under mild conditions (20 h, room temperature, stoichiometric amine), whereas the corresponding non-acrylamide Boc-amine monomer showed no polymer chain formation [1]. This demonstrates that the acrylamide moiety imparts polymerizable character without compromising the Boc group's stability.

Polymerization Orthogonality
Class-level inference
>99% acrylamide conversion during transamidation vs. 0% polymerization for non-acrylamide analog
Polymerization-competent building block; non-acrylamide versions cannot support this workflow.
Radical polymerization of di(Boc)-acrylamide; transamidation with primary amines at RT.
Post-polymerization modification Orthogonal protecting groups Radical polymerization

Selective Boc Removal vs. Cbz Under Mild Acidolysis

The tert-butyloxycarbonyl (Boc) group in the target compound is cleaved under mild acidolysis conditions (e.g., 20–50% TFA in DCM, 0.5–2 h at 25 °C), whereas the benzyloxycarbonyl (Cbz) analog requires either strong acid (HBr/AcOH) or catalytic hydrogenolysis (H₂, Pd/C) [1]. In controlled experiments, Boc cleavage proceeds to >95% completion within 1 h using 50% TFA/CH₂Cl₂, while the corresponding Cbz group showed <5% removal under identical conditions [2]. This differential acid lability allows Boc to be removed selectively in the presence of other acid-stable protecting groups, a feature not available with the Cbz-protected 4-acrylamidobenzyl analog.

Boc vs. Cbz Deprotection
Cross-study comparable
>95% Boc cleavage in 50% TFA/CH₂Cl₂ (1 h, 25 °C) vs. minimal Cbz removal under same conditions
Mild acidolysis preserves acrylamide; Cbz requires harsh conditions that risk acrylamide degradation.
Conditions: 50% TFA in DCM, monitored by HPLC/NMR.
Protecting group chemistry Solid-phase synthesis Sequential deprotection

Covalent Conjugation Kinetics with Thiols

The acrylamidobenzyl group reacts with cysteine thiols via Michael addition. In a well-characterized system, yttrium-(S)-2-(4-acrylamidobenzyl)-DOTA binds covalently to the G54C cysteine mutant of antibody 2D12.5 with a measured rate constant of 2.5 × 10⁻² s⁻¹ at 37 °C, pH 7.5 [1]. By contrast, non-acrylamide benzyl-DOTA conjugates lacking the electrophilic acrylamide do not form covalent adducts, demonstrating that the acrylamide warhead is indispensable for irreversible conjugation. The Boc-protected precursor allows the acrylamide group to be installed prior to metal-chelate conjugation without premature thiol reactivity during synthesis [2].

Thiol Conjugation Kinetics
Cross-study comparable
k = 2.5 × 10⁻² s⁻¹ for covalent capture by antibody G54C; non-acrylamide analog shows no adduct
Acrylamide warhead essential for irreversible bioconjugation; supports covalent inhibitor design.
37 °C, pH 7.5 PBS; yttrium-S-2-(4-acrylamidobenzyl)-DOTA system.
Covalent inhibitor design Bioconjugation kinetics Targeted covalent inhibitors

High Purity and Batch-to-Batch Consistency

Multiple independent vendors list the title compound with minimum HPLC purity of 95–98% and typical isolated yields of 70–90% for the Boc-protection step from 4-acrylamidobenzylamine . In contrast, the deprotected free-amine analog N-(4-(aminomethyl)phenyl)acrylamide shows batch-dependent purity fluctuations (reported 85–93%) due to its propensity for oxidative degradation and self-Michael addition during storage . The Boc group stabilizes the amine against oxidation and nucleophilic side reactions, extending shelf life and ensuring consistent performance in subsequent coupling steps.

Batch Purity Consistency
Data to verify
Boc-protected form typically ≥95% HPLC purity; deprotected amine analog shows 85–93% with lot variability
Higher purity reduces re-purification need; Boc stabilizes amine against oxidation and side reactions.
Supplier-sourced data; independent lot verification recommended.
Building block quality control HPLC purity Medicinal chemistry supply

Best Applications for Tert-Butyl (4-Acrylamidobenzyl)carbamate


Post-Polymerization Modification of Functional Copolymers

When synthesizing functional copolymers that require subsequent amine deprotection for bioconjugation, the target compound can be copolymerized with other acrylamide monomers via radical polymerization. The Boc group remains stable during polymerization and can be removed post-polymerization with TFA to reveal free benzylamine side chains for further functionalization (e.g., NHS-ester coupling, dye labeling). This strategy achieves >99% transamidation yield without cross-linking, as demonstrated for Boc-activated polyacrylamides [1]. Neither simple N-benzylacrylamide (no protected amine) nor tert-butyl (4-aminobenzyl)carbamate (no polymerizable group) can realize this sequence.

Covalent Kinase Inhibitor Synthesis

The acrylamidobenzyl moiety has been validated in irreversible FGFR inhibitors (e.g., FIIN-2), where the acrylamide forms a covalent bond with a cysteine residue in the kinase active site [2]. The Boc-protected precursor allows medicinal chemistry teams to install the acrylamide electrophile early in the synthetic route while keeping the amine masked during subsequent transformations (e.g., amide coupling, Suzuki cross-coupling). Deprotection of the Boc group in the final step liberates the amine for further elaboration or salt formation, avoiding the chemoselectivity problems encountered with the unprotected amine analog.

DOTA Radiometal Chelates for Pretargeted Imaging

In the synthesis of (S)-2-(4-acrylamidobenzyl)-DOTA (AABD) probes for infinite-affinity antibody binding, the 4-acrylamidobenzyl scaffold is critical: the acrylamide reacts covalently with a cysteine residue on the antibody (rate constant 2.5 × 10⁻² s⁻¹), while the DOTA chelate coordinates radiometals such as ⁸⁶Y or ¹⁷⁷Lu [3]. The Boc-protected benzylamine intermediate can be elaborated to AABD by sequential Boc deprotection and DOTA conjugation, ensuring that the acrylamide group remains intact and unreacted until the final probe is exposed to the antibody. Non-acrylamide benzyl analogs show zero covalent binding [3].

Solid-Phase Peptide-Drug Conjugate Synthesis

The Boc group on the target compound is cleavable under mild acidic conditions (50% TFA, 1 h) while leaving Fmoc and Alloc protecting groups intact [4]. This enables incorporation of the 4-acrylamidobenzyl moiety into solid-phase peptide synthesis (SPPS) resins as a cleavable linker or side-chain modification, where the acrylamide can later be used for on-resin Michael addition with thiol-containing cargo. The Cbz-protected analog is incompatible with this workflow because its deprotection requires hydrogenolysis or strong acid, which would simultaneously cleave the peptide from the resin or degrade the acrylamide.

Application
Selection Property
Validation Focus
Post-polymerization modification
Orthogonal Boc/acrylamide reactivity
Transamidation yield and cross-linking control
Covalent inhibitor synthesis
Acrylamide warhead with late-stage amine reveal
Chemoselectivity during multi-step elaboration
Pretargeted imaging probes (DOTA chelates)
Site-specific cysteine conjugation
Covalent binding efficiency and metal-chelate stability
Solid-phase peptide-drug conjugates
Mild acidic Boc cleavage compatible with SPPS
On-resin Michael addition fidelity and yield

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